Cetylpyridinium chloride (CPC) monohydrate is the hydrated, crystalline form of a cationic quaternary ammonium compound. It functions as a broad-spectrum antiseptic and surfactant, primarily utilized in oral care products, pharmaceutical formulations, and personal care items. Its key procurement-relevant attributes stem from its ability to disrupt microbial cell membranes, leading to its efficacy in preventing dental plaque and reducing gingivitis. The monohydrate form is specifically produced for its favorable handling and stability properties compared to the anhydrous version.
Direct substitution of Cetylpyridinium Chloride Monohydrate with its anhydrous counterpart (CAS 123-03-5) or other generic quaternary ammonium compounds presents significant risks in processability and formulation stability. The single water molecule in the monohydrate is crucial for its defined crystalline structure, which results in a non-hygroscopic, free-flowing powder that is easier to handle, weigh, and store under standard conditions. The anhydrous form, lacking this stabilizing water molecule, is more prone to absorbing atmospheric moisture, which can lead to clumping, inaccurate dosing, and compromised stability in finished formulations. Furthermore, the thermal behavior is distinct; the monohydrate has a defined dehydration temperature that must be accounted for in manufacturing processes like drying or granulation, a processing constraint absent in the anhydrous form. These physical differences mean that substituting the monohydrate requires re-validation of handling procedures and formulation protocols to ensure product consistency and efficacy.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) confirm that Cetylpyridinium Chloride Monohydrate has a distinct, sharp endothermic peak corresponding to its dehydration event prior to decomposition. A study identified this initial event occurring at approximately 84°C, which represents the loss of the water of hydration. This is followed by a major decomposition event at a much higher temperature (above 230°C). In contrast, the anhydrous form melts at a slightly lower temperature (77°C) and lacks the initial dehydration step.
| Evidence Dimension | Thermal Event Temperature |
| Target Compound Data | Initial endothermic peak (dehydration) at ~84°C |
| Comparator Or Baseline | Anhydrous Cetylpyridinium Chloride: Melting point at 77°C, no dehydration event |
| Quantified Difference | Presence of a distinct ~84°C dehydration event unique to the monohydrate, providing a clear processing temperature limit. |
| Conditions | Thermal analysis via Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min. |
This provides a precise upper-temperature limit for processes like drying, blending, or granulation, ensuring the material's form and stability are maintained during manufacturing.
The monohydrate form of Cetylpyridinium Chloride is characterized in the literature as a non-hygroscopic, dry powder. This physical stability is a direct result of the water molecule being integrated into the crystal lattice, satisfying the compound's hygroscopic potential. In contrast, the anhydrous form (CAS 123-03-5) is implicitly hygroscopic as it will readily absorb atmospheric moisture to reach the more stable monohydrate state. This tendency makes the anhydrous form difficult to handle, leading to clumping, inaccurate weighing, and potential degradation, whereas the monohydrate remains a free-flowing powder under typical ambient conditions.
| Evidence Dimension | Hygroscopicity |
| Target Compound Data | Described as a stable, non-hygroscopic white powder |
| Comparator Or Baseline | Anhydrous Cetylpyridinium Chloride: Inherently hygroscopic, readily absorbs water from the atmosphere |
| Quantified Difference | Qualitatively significant difference in material handling and storage stability |
| Conditions | Standard laboratory and manufacturing environments |
Procuring the monohydrate form reduces operational complexity, improves weighing accuracy, and ensures long-term storage stability, minimizing material waste and process variability.
In comparative studies of antimicrobial efficacy, Cetylpyridinium Chloride has demonstrated potent activity against key pathogens. For instance, one study found the Minimum Inhibitory Concentration (MIC) of CPC against a type strain of E. coli (ATCC 10536) to be 16 µg/mL. While there can be cross-resistance, this positions CPC as a well-characterized antiseptic. When compared to another common quaternary ammonium compound, Benzalkonium Chloride (BAC), studies have shown that alkyl chain length is a critical determinant of cytotoxicity, with the C16 chain of CPC contributing to its high activity. The selection between CPC and BAC can therefore be made based on the target organism and required efficacy spectrum.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 16 µg/mL against E. coli (ATCC 10536) |
| Comparator Or Baseline | Benzalkonium Chloride (BAC): A common substitute; efficacy is highly dependent on alkyl chain length (C12, C14, C16) and target microbe. |
| Quantified Difference | Provides a specific, quantitative benchmark of antimicrobial activity for formulation design and comparison against alternatives. |
| Conditions | In vitro agar dilution or broth microdilution methods. |
This allows formulators to select an antiseptic with a known efficacy profile against relevant microorganisms, justifying its use over other, potentially less characterized or less potent, quaternary ammonium compounds.
The non-hygroscopic and free-flowing nature of the monohydrate makes it the material of choice for solid dosage forms such as antiseptic lozenges, powders, or reconstitutable solutions where long-term stability, prevention of clumping, and accurate, repeatable weighing are critical for both manufacturing and final product quality.
Ideal for formulations that undergo moderate heating during production (e.g., warm blending, low-temperature drying). The well-defined dehydration temperature of ~84°C provides a clear processing parameter to avoid unintended physical changes to the active ingredient, ensuring material integrity in the final product.
As an active ingredient in oral rinses and throat sprays, CPC monohydrate is highly soluble in water and provides broad-spectrum antimicrobial activity. Its proven efficacy against plaque-forming bacteria and yeasts supports its use in formulations aimed at reducing gingivitis and maintaining oral hygiene.
Corrosive;Acute Toxic;Irritant;Environmental Hazard